molecular formula C14H9BrN4O2 B5243480 1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5243480
M. Wt: 345.15 g/mol
InChI Key: ZUHDZRLLABJXIF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a bromophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the following steps:

    Formation of the azide: The starting material, 4-bromophenyl azide, is prepared by reacting 4-bromoaniline with sodium nitrite and sodium azide.

    Cycloaddition: The azide is then reacted with 4-ethynylpyridine in the presence of a copper catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as triethylamine (Et3N) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functionalized materials.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and the bromophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the combination of the triazole ring with the bromophenyl and pyridinyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHDZRLLABJXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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